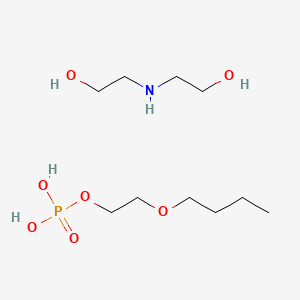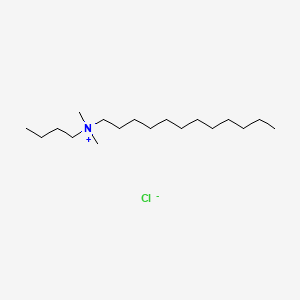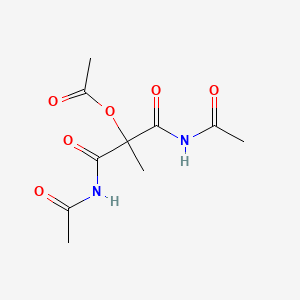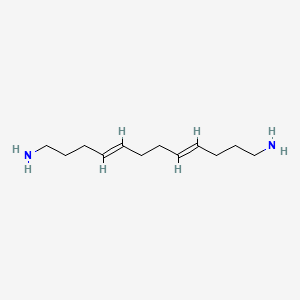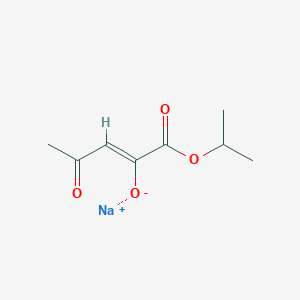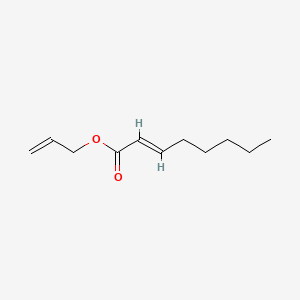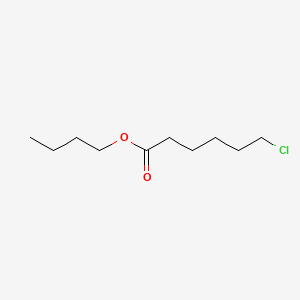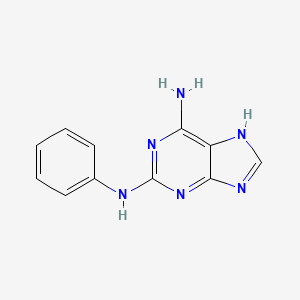
9H-Purine-2,6-diamine, N2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-2,6-diamine, N2-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at the 2-position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-2,6-diamine, N2-phenyl- typically involves the reaction of 2,6-diaminopurine with a phenylating agent under controlled conditions. One common method includes the use of phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purine-2,6-diamine, N2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
9H-Purine-2,6-diamine, N2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting enzymes involved in nucleotide synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting folate-dependent enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase (AICARFT). By inhibiting these enzymes, it disrupts the synthesis of DNA nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopurine: Lacks the phenyl group, making it less lipophilic.
8-Phenyl-2,6-diaminopurine: Similar structure but with the phenyl group at the 8-position.
N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine: A more complex derivative with additional substituents.
Uniqueness
9H-Purine-2,6-diamine, N2-phenyl- is unique due to its specific substitution pattern, which enhances its lipophilicity and ability to passively diffuse into cells. This property makes it a potent inhibitor of folate-dependent enzymes and a promising candidate for anticancer therapy .
Propriétés
Numéro CAS |
81613-41-4 |
|---|---|
Formule moléculaire |
C11H10N6 |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-9-8-10(14-6-13-8)17-11(16-9)15-7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) |
Clé InChI |
UZDUTNNGXUWATH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


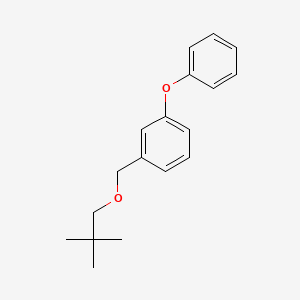
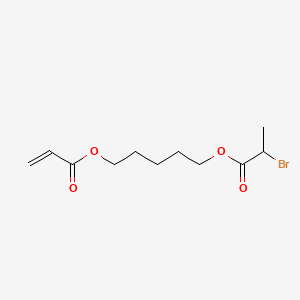

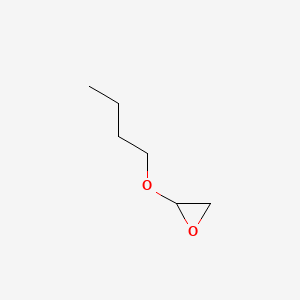
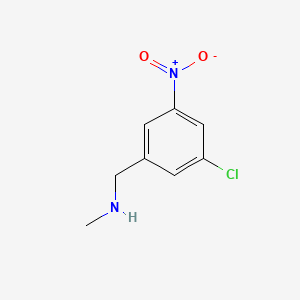
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

